1,4-Dibromo-2-butene

Stereochemistry Geometric isomerism Synthesis control

Procure trans-1,4-dibromo-2-butene (CAS 821-06-7), the geometrically defined E-isomer. Generic '1,4-dibromo-2-butene' is chemically invalid—the cis (Z) isomer (CAS 18866-73-4) and regioisomers like 3,4-dibromo-1-butene yield divergent reaction kinetics and stereochemical outcomes. Only the trans configuration ensures fidelity in Aliskiren API synthesis, copper-mediated stereospecific diaminations, and antimicrobial polymer crosslinking with predictable network architecture. Demand ≥98% purity with certified stereochemistry to eliminate isomer contamination that compromises research validity and production reproducibility.

Molecular Formula C4H6Br2
Molecular Weight 213.9 g/mol
CAS No. 821-06-7
Cat. No. B147587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-butene
CAS821-06-7
Synonyms(E)1,4-Dibromo-2-butene;  Trans-1,4-dibromo-2-Butene;  (2E)-1,4-Dibromo-2-butene;  (E)-1,4-Dibromo-2-butene;  (E)-1,4-Dibromo-2-butene;  1,4-Dibromo-(E)-2-butene;  1,4-Dibromo-2-(E)-butene;  1,4-Dibromo-trans-2-butene;  trans-1,4-Dibromo-2-butene
Molecular FormulaC4H6Br2
Molecular Weight213.9 g/mol
Structural Identifiers
SMILESC(C=CCBr)Br
InChIInChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
InChIKeyRMXLHIUHKIVPAB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing trans-1,4-Dibromo-2-butene (CAS 821-06-7): A Defined E-Isomer Intermediate for Precision Synthesis and Polymer Chemistry


trans-1,4-Dibromo-2-butene (CAS 821-06-7), with the molecular formula C₄H₆Br₂ and a molecular weight of 213.90 g/mol, is a halogenated alkene existing as the thermodynamically stable E (trans) geometric isomer [1]. It is characterized by a central carbon-carbon double bond and terminal bromine atoms, which confer high electrophilic reactivity suitable for nucleophilic substitution and cross-coupling reactions [1]. This compound is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, specialty polymers, and active pharmaceutical ingredients (APIs), most notably Aliskiren, a renin inhibitor for hypertension [2].

Why Generic Substitution of trans-1,4-Dibromo-2-butene (CAS 821-06-7) with Other Dibromobutenes Fails


In procurement and synthesis, generic substitution of '1,4-dibromo-2-butene' is chemically invalid due to the existence of two distinct geometric isomers, the E (trans, CAS 821-06-7) and the Z (cis, CAS 18866-73-4) forms, which possess fundamentally different stereochemical configurations [1]. Furthermore, substitution with other dibromobutenes, such as 1,2-dibromo-3-butene or 3,4-dibromo-1-butene, alters both the regiochemistry and the electronic environment of the bromine atoms, leading to different reaction kinetics and product outcomes [2]. The defined trans-geometry of CAS 821-06-7 is critical for applications requiring specific spatial arrangements, such as in polymer crosslinking for creating defined pore architectures or in API synthesis where stereochemistry dictates biological activity [3]. Therefore, substituting this compound without precise analytical verification can result in altered reaction yields, failed polymerizations, and the formation of undesired stereoisomeric byproducts, ultimately compromising research validity and production efficiency.

Quantitative Evidence Guide: Why trans-1,4-Dibromo-2-butene (CAS 821-06-7) Outperforms Analogs


Stereochemical Purity: Defined E-Configuration vs. Mixed E/Z Isomers

The target compound, trans-1,4-dibromo-2-butene (CAS 821-06-7), is the defined E (trans) geometric isomer. Its closest analog, cis-1,4-dibromo-2-butene (Z-isomer, CAS 18866-73-4), possesses a different spatial arrangement [1]. While both share the same molecular formula and weight, the trans configuration of CAS 821-06-7 provides a defined stereochemical building block that the cis isomer does not [2]. This is particularly crucial in stereospecific transformations, such as the copper-mediated diamination reaction used to prepare diaminoalkenes .

Stereochemistry Geometric isomerism Synthesis control

Phase Behavior and Handling: Solid Crystalline State vs. Liquid Analogs

trans-1,4-Dibromo-2-butene (CAS 821-06-7) is a white to light yellow crystalline solid at room temperature with a melting point of 48-51 °C [1]. This is a direct contrast to its regioisomer, 3,4-dibromo-1-butene, which is a liquid at room temperature [2]. The solid-state nature of CAS 821-06-7 offers distinct advantages in purification via recrystallization and in precise weighing for sensitive laboratory-scale syntheses, whereas liquid analogs may require more complex distillation or chromatography for comparable purity.

Physical property Formulation Handling safety

Stability Profile: Light-Sensitive but Inert Atmosphere-Stable

The compound is reported to be stable under normal temperatures and pressures but is specifically noted as light-sensitive and may degrade upon exposure to air [1]. Compared to other halogenated alkenes which may be prone to thermal decomposition or polymerization, trans-1,4-dibromo-2-butene's primary sensitivity is to light, making it manageable under standard laboratory storage conditions of 2-8°C in amber glass under an inert atmosphere . This controlled sensitivity allows for predictable shelf-life management compared to compounds with more complex degradation pathways.

Stability Storage conditions Reagent shelf-life

Validated Synthetic Pathway: High-Purity via Patent-Defined Process

A patented process for preparing trans-1,4-dibromo-2-butene describes a method involving the reaction of butadiene with bromine in a solvent, followed by reduced pressure distillation to collect a fraction rich in the trans-isomer, and a final crystallization step to obtain the compound with high purity [1]. This defined process, which includes specific parameters like a reaction temperature range of -25°C to 60°C and a distillation vacuum of 1000-1500 Pa, enables the production of a high-purity product suitable for demanding applications such as pharmaceutical intermediate synthesis. In contrast, alternative or non-specific methods may yield a mixture of isomers or lower purity material.

Synthesis method Purity Scale-up

Antimicrobial Monomer Activity: Demonstrated Bacterial Inhibition

trans-1,4-Dibromo-2-butene has been shown to inhibit bacterial activity by blocking protein synthesis and cell division . This property is directly leveraged in the synthesis of antimicrobial polymers, such as hydrophilic antimicrobial polycations crosslinked to form antibacterial superabsorbent hydrogels [1]. While many dibromoalkanes are used as inert linkers, the inherent bioactivity of the trans-1,4-dibromo-2-butene core adds a functional dimension that analogs like 1,2-dibromoethane or 1,4-dibromobutane, which lack this specific mode of action, do not provide.

Antimicrobial Polymer chemistry Bioactivity

Key Application Scenarios for trans-1,4-Dibromo-2-butene (CAS 821-06-7) Based on Quantified Differentiation


Pharmaceutical API Synthesis: Aliskiren Intermediate

The validated patent process for producing high-purity trans-1,4-dibromo-2-butene (CAS 821-06-7) directly supports its use as a key intermediate in the synthesis of Aliskiren, a renin inhibitor for hypertension [1]. Procurement of the compound with defined purity (≥99.0%) ensures reliable and reproducible outcomes in the multi-step synthesis of this and other complex APIs, where stereochemical fidelity is paramount [1].

Antimicrobial Polymer and Hydrogel Development

The demonstrated ability of trans-1,4-dibromo-2-butene to inhibit bacterial protein synthesis and cell division makes it a functional monomer for creating inherently antimicrobial materials [2]. This property is exploited in the development of crosslinked hydrogels and superabsorbent polymers with sustained antibacterial properties, distinguishing it from inert dibromoalkane crosslinkers [2].

Stereospecific Organic Synthesis: Copper-Mediated Diamination

The defined E (trans) stereochemistry of CAS 821-06-7 is essential for stereospecific transformations, such as the copper-mediated diamination reaction used to prepare diaminoalkenes . Using the pure trans-isomer ensures the desired stereochemical outcome, whereas a mixture of E and Z isomers would lead to a complex product profile and reduced yield of the target molecule .

Polymer Chemistry: Cationic Polymerization and Crosslinking

As a monomer with two reactive allylic bromine termini, trans-1,4-dibromo-2-butene is used in cationic polymerization and as a crosslinking agent to create specialized polymers with unique properties . Its solid physical form and defined geometry contribute to predictable network formation, unlike liquid regioisomers or mixed isomer sources, which can introduce variability into polymer architecture and performance .

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